5-Acetyl-4-hydroxynicotinic acid
Description
5-Acetyl-4-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at the 4-position and an acetyl group at the 5-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as pH-dependent solubility and crystallinity, which are critical in pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI Key |
KMXYDCRIOXMNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.
Scientific Research Applications
5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include other HNAs and aminonicotinic acids, as well as acetylated pyridine derivatives. Key structural differences lie in substituent groups, which influence reactivity, solubility, and solid-state behavior:
Table 1: Substituent Comparison of Nicotinic Acid Derivatives
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| 5-Acetyl-4-hydroxynicotinic acid | C4: -OH; C5: -COCH₃ | Hydroxyl, acetyl |
| 4-Hydroxynicotinic acid | C4: -OH | Hydroxyl |
| 5-Aminonicotinic acid | C5: -NH₂ | Amino |
| 5-Acetyl-2-chloro-6-methylnicotinonitrile | C2: -Cl; C5: -COCH₃; C6: -CH₃ | Acetyl, chloro, methyl, nitrile |
| 5-Acetyl-4-methylnicotinic acid | C4: -CH₃; C5: -COCH₃ | Methyl, acetyl |
Physicochemical Properties
- Crystallization Behavior: Studies on HNAs (e.g., 2-, 4-, 5-, and 6-hydroxynicotinic acids) reveal that pH significantly affects crystallization outcomes. For example, 4-hydroxynicotinic acid forms polymorphs with distinct crystal habits under varying pH conditions, attributed to intermolecular hydrogen bonding involving the hydroxyl group .
- Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding, while acetyl groups increase lipophilicity. This compound may exhibit intermediate solubility, depending on pH and solvent polarity.
Table 2: Comparative Physicochemical Data
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